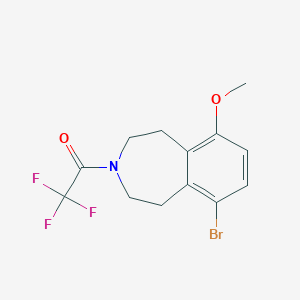
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethanone moiety
Méthodes De Préparation
The synthesis of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as aniline derivatives and aldehydes, under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Trifluoroethanone Formation: The trifluoroethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The trifluoroethanone moiety can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and leading to various biological effects.
Pathway Modulation: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in those pathways.
Comparaison Avec Des Composés Similaires
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(6-bromo-9-ethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and chemical properties.
1-(6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)-2,2,2-difluoroethan-1-one: This compound has a difluoroethanone moiety instead of a trifluoroethanone moiety, which may alter its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrF3NO2 |
|---|---|
Poids moléculaire |
352.15 g/mol |
Nom IUPAC |
1-(6-bromo-9-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-11-3-2-10(14)8-4-6-18(7-5-9(8)11)12(19)13(15,16)17/h2-3H,4-7H2,1H3 |
Clé InChI |
RWDJQAFMTVJEHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCN(CCC2=C(C=C1)Br)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)



![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)


